2-(2-(Piperidin-1-yl)ethoxy)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C9H17NO3/c11-9(12)8-13-7-6-10-4-2-1-3-5-10/h1-8H2,(H,11,12) |
InChI Key |
CVLMZHPHYCWRFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Piperidin 1 Yl Ethoxy Acetic Acid and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 2-(2-(Piperidin-1-yl)ethoxy)acetic acid reveals several logical bond disconnections that lead to readily available starting materials. The most apparent disconnections are at the ether C-O bond and the C-N bonds of the piperidine (B6355638) ring.
Disconnection I: C-O Ether Bond
The primary retrosynthetic disconnection involves breaking the ether linkage, which is a common strategy for ether synthesis. This can be achieved via two main pathways, both pointing towards a Williamson ether synthesis-type reaction:
Pathway A: Disconnecting the bond between the ethoxy oxygen and the acetic acid methylene (B1212753) group (C-O bond 'a') leads to two key synthons: a 2-(piperidin-1-yl)ethoxy anion (alkoxide) and a haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid ester). The corresponding synthetic equivalents would be 2-(piperidin-1-yl)ethanol and an α-haloacetate ester.
Pathway B: Alternatively, disconnecting the bond between the piperidine ethoxy group and the piperidine nitrogen (C-O bond 'b') suggests an alkylation of piperidine with a 2-(2-haloethoxy)acetate derivative.
Pathway A is generally preferred as the nucleophilic substitution on a primary haloacetate by an alkoxide is typically more efficient and avoids potential complications of N-alkylation of the piperidine ring with a more complex electrophile.
Disconnection II: C-N Bond of the Piperidine Ring
A more fundamental disconnection involves the formation of the piperidine ring itself. This approach would be considered for the synthesis of more complex analogues where the piperidine scaffold is not commercially available. This could involve intramolecular cyclization strategies, such as:
Intramolecular reductive amination of a δ-amino aldehyde or ketone.
Intramolecular hydroamination of an appropriate amino-alkene.
Ring-closing metathesis of a diene-containing amine.
For the specific target compound, where piperidine is a simple and readily available starting material, Disconnection I represents the most straightforward and convergent synthetic strategy.
Classical and Established Synthetic Routes for Piperidine- and Ethoxyacetic Acid-Containing Scaffolds
The classical synthesis of scaffolds containing both piperidine and ethoxyacetic acid moieties predominantly relies on the principles of nucleophilic substitution and functional group manipulations.
A widely employed and established method is the Williamson ether synthesis . This reaction involves the formation of an ether from an organohalide and an alkoxide. In the context of synthesizing this compound, this would typically involve a two-step sequence:
Formation of the Alkoxide: 2-(Piperidin-1-yl)ethanol is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to deprotonate the hydroxyl group and form the corresponding sodium or potassium alkoxide.
Nucleophilic Substitution: The in situ generated alkoxide then acts as a nucleophile, attacking an α-haloacetic acid ester, for instance, ethyl bromoacetate (B1195939) or ethyl chloroacetate. This SN2 reaction forms the ether linkage, yielding the ethyl ester of the target compound.
Hydrolysis: The final step is the hydrolysis of the resulting ester to the carboxylic acid. This is typically achieved by treatment with an aqueous base (e.g., sodium hydroxide (B78521) or potassium hydroxide) followed by acidic workup to protonate the carboxylate salt.
An alternative classical approach involves the direct alkylation of piperidine with a suitable electrophile. For example, piperidine can be reacted with 2-(2-chloroethoxy)acetonitrile. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.
These classical routes are robust and have been widely applied in the synthesis of analogous structures, such as the antihistamine Cetirizine, which features a piperazine (B1678402) ring instead of a piperidine ring.
| Reaction Step | Reagents and Conditions | Purpose |
| Alkoxide Formation | 2-(Piperidin-1-yl)ethanol, NaH, THF | Generation of a nucleophilic alkoxide |
| Ether Synthesis | Ethyl bromoacetate, Reflux | Formation of the C-O ether bond via SN2 reaction |
| Ester Hydrolysis | NaOH (aq), then HCl (aq) | Conversion of the ester to the carboxylic acid |
Development and Optimization of Novel Synthetic Pathways
While classical methods are effective, ongoing research focuses on developing more efficient, selective, and sustainable synthetic routes. This includes the application of catalysis, asymmetric synthesis, and green chemistry principles.
Modern catalytic methods offer milder reaction conditions and improved efficiency for the synthesis of piperidine-containing molecules.
Transition Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for C-N bond formation in the synthesis of piperidine derivatives from aryl or vinyl halides/triflates and piperidine. While not directly applicable to the final step of the target molecule's synthesis, these methods are invaluable for creating diverse substituted piperidine precursors for analogue synthesis. For the etherification step, transition metal catalysis is less common than the classical Williamson synthesis but can be employed in specific contexts, for example, in Ullmann-type couplings for the formation of aryl ethers.
Organocatalysis: Organocatalysis provides a metal-free alternative for the construction of chiral piperidine scaffolds. acs.orgacs.org For instance, proline and its derivatives can catalyze asymmetric Mannich and Michael reactions, which can be key steps in the enantioselective synthesis of substituted piperidines. acs.orgacs.org A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase generates a reactive intermediate for a subsequent proline-catalyzed Mannich reaction. rsc.orgrsc.org
For analogues of this compound that contain stereocenters on the piperidine ring, asymmetric synthesis is crucial. Several strategies can be employed:
Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as chiral amino acids or natural products, to construct the piperidine ring.
Chiral Auxiliaries: The use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal.
Asymmetric Catalysis: As mentioned above, the use of chiral catalysts (either metal-based or organocatalysts) to induce enantioselectivity in reactions such as hydrogenation of pyridine (B92270) derivatives, cyclization reactions, or additions to imines. nih.govdigitellinc.com For example, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts can produce chiral piperidines. nih.gov Bakers' yeast has also been used for the stereoselective reduction of keto-piperidines to afford chiral hydroxy-piperidine derivatives. nottingham.ac.uk
Applying green chemistry principles to the synthesis of nitrogen heterocycles is an area of increasing importance. nih.govresearchgate.netmdpi.compreprints.orgfrontiersin.org Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are particularly noteworthy in this regard for the synthesis of highly functionalized piperidines. nih.govrsc.orgrsc.org
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. mdpi.com The synthesis of some nitrogen heterocycles has been successfully demonstrated in water or other bio-based solvents. researchgate.netmdpi.com
Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption.
Catalysis: Employing catalytic (as opposed to stoichiometric) reagents to minimize waste. Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign approach to the synthesis of piperidine derivatives. rsc.orgrsc.org
| Green Chemistry Approach | Example Application | Benefit |
| Multicomponent Reactions | One-pot synthesis of functionalized piperidines | High atom economy, reduced waste |
| Biocatalysis | Lipase-catalyzed synthesis of piperidine derivatives | Mild reaction conditions, high selectivity, biodegradable catalyst |
| Greener Solvents | Synthesis of N-heterocycles in water or bio-solvents | Reduced toxicity and environmental impact |
Purification and Isolation Methodologies in Synthetic Research
The purification and isolation of this compound can be challenging due to its zwitterionic nature at its isoelectric point, meaning it possesses both a basic piperidine nitrogen and an acidic carboxylic acid group.
Standard purification techniques that can be employed include:
Crystallization: This is a primary method for purifying solid compounds. The choice of solvent is critical and may involve polar protic solvents like ethanol or isopropanol, or solvent mixtures. Adjusting the pH to the isoelectric point can induce crystallization, as the zwitterion often has minimal solubility.
Acid-Base Extraction: This technique exploits the different solubilities of the compound in its charged and neutral forms. The compound can be dissolved in an aqueous acid (protonating the piperidine) and washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer can be basified (deprotonating the carboxylic acid) and washed with an organic solvent to remove non-acidic impurities. Finally, adjusting the pH to the isoelectric point can precipitate the pure zwitterionic product.
Chromatography:
Ion-Exchange Chromatography: This is a powerful technique for purifying charged molecules, including zwitterions. The compound can be bound to a cation or anion exchange resin and then selectively eluted by changing the pH or salt concentration of the mobile phase. researchgate.netdiva-portal.org
Reverse-Phase Chromatography (RPC): While challenging for highly polar zwitterions, RPC can be used, often with mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid and protonate the amine, leading to better retention and separation.
Salt Formation: The compound can be converted into a salt (e.g., hydrochloride or sodium salt) which may have better crystallization properties than the zwitterion. The pure salt can then be isolated and, if necessary, converted back to the free acid. google.comgoogle.com
The final purity of the compound is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Synthesis of Isotopically Labeled Analogues for Mechanistic Probes
The synthesis of isotopically labeled analogues of this compound is crucial for elucidating its metabolic fate, mechanism of action, and for use as internal standards in quantitative bioanalysis. Isotopic labeling involves the incorporation of heavier isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the molecular structure. These labeled compounds are chemically identical to their unlabeled counterparts but can be readily distinguished by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows for precise tracking and quantification in complex biological matrices. nih.govnih.gov
The strategic placement of isotopic labels can provide valuable insights into metabolic pathways. For instance, deuterium labeling at a site susceptible to enzymatic oxidation can lead to a kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond. This can result in a significantly altered metabolic profile, potentially leading to improved pharmacokinetic properties. researchgate.net Carbon-13 labeling is instrumental in tracing the carbon skeleton of a molecule through metabolic transformations.
Synthetic strategies for preparing isotopically labeled this compound and its analogues typically involve the use of labeled precursors in established synthetic routes. The choice of labeled precursor and the stage of its introduction are critical for an efficient and cost-effective synthesis.
Deuterium Labeling Strategies
Deuterium can be introduced into the this compound molecule at various positions. Common strategies include the use of deuterated reducing agents, deuterated alkylating agents, or by performing reactions in deuterated solvents.
One common approach involves the reductive amination of a suitable precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). For example, a precursor containing a pyridinium ring can be reduced to a deuterated piperidine ring. nih.gov Another method is the catalytic hydrogenation of a pyridine precursor using deuterium gas (D₂). princeton.edu
The ethoxy and acetic acid moieties can also be labeled. For instance, using deuterated 2-chloroethanol (B45725) (ClCD₂CD₂OH) or deuterated bromoacetic acid (BrCD₂COOH) as starting materials in the synthesis would yield specifically labeled analogues. The table below outlines potential deuterated precursors and the resulting labeled analogues of this compound.
| Deuterated Precursor | Position of Deuterium Label | Synthetic Approach |
|---|---|---|
| Piperidine-d₁₁ | Piperidine ring | Alkylation of piperidine-d₁₁ with 2-(2-chloroethoxy)acetic acid ethyl ester, followed by hydrolysis. |
| 2-(2-Chloroethoxy-d₄)acetic acid | Ethoxy chain | Alkylation of piperidine with 2-(2-chloroethoxy-d₄)acetic acid ethyl ester, followed by hydrolysis. |
| Bromoacetic-d₂ acid | Acetic acid moiety | Reaction of 2-(piperidin-1-yl)ethanol with bromoacetic-d₂ acid. |
Carbon-13 Labeling Strategies
Carbon-13 labeling provides a powerful tool for metabolic studies by enabling the tracing of the carbon backbone of the molecule. nih.gov The synthesis of ¹³C-labeled analogues generally requires the use of starting materials enriched with ¹³C at specific positions. Due to the higher cost of ¹³C-labeled precursors, synthetic routes are often designed to introduce the label late in the sequence to maximize efficiency. nih.gov
For labeling the piperidine ring, one could start with a commercially available ¹³C-labeled pyridine derivative and perform the reduction as previously described. To label the ethoxyacetic acid portion, ¹³C-labeled ethylene (B1197577) oxide or ¹³C-labeled bromoacetic acid could be employed. For example, the reaction of piperidine with ¹³C₂-labeled 2-chloroethanol, followed by reaction with a haloacetate, would introduce two ¹³C atoms into the ethoxy group.
The following table details potential ¹³C-labeled precursors and the corresponding labeled analogues of this compound.
| ¹³C-Labeled Precursor | Position of ¹³C Label | Synthetic Approach |
|---|---|---|
| Piperidine-¹³C₆ | Piperidine ring | Alkylation of piperidine-¹³C₆ with 2-(2-chloroethoxy)acetic acid ethyl ester, followed by hydrolysis. |
| 2-(2-Chloroethoxy)-1,2-¹³C₂-acetic acid | Ethoxy and acetic acid moieties | Alkylation of piperidine with 2-(2-chloroethoxy)-1,2-¹³C₂-acetic acid ethyl ester, followed by hydrolysis. |
| Bromoacetic-1-¹³C acid | Carbonyl carbon of acetic acid | Reaction of 2-(piperidin-1-yl)ethanol with bromoacetic-1-¹³C acid. |
The synthesis and application of these isotopically labeled analogues are instrumental in conducting detailed mechanistic studies, providing a deeper understanding of the biological activity of this compound and related compounds. nih.gov
Investigation of Reaction Mechanisms and Reactivity Profiles of 2 2 Piperidin 1 Yl Ethoxy Acetic Acid
Mechanistic Elucidation of Formation Pathways
The synthesis of 2-(2-(Piperidin-1-yl)ethoxy)acetic acid can be achieved through several established synthetic routes. A common strategy involves the formation of the ether bond via a Williamson ether synthesis, followed by the introduction or deprotection of the carboxylic acid function.
One plausible pathway begins with the reaction of piperidine (B6355638) with 2-(2-chloroethoxy)ethanol. This nucleophilic substitution reaction forms the intermediate 2-(2-(piperidin-1-yl)ethoxy)ethanol. Subsequent oxidation of the primary alcohol yields the final carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can be used for this transformation. imperial.ac.uk
An alternative and widely used approach, analogous to the synthesis of related compounds, involves the reaction of an alcohol with an alkali metal haloacetate. google.com In this case, 2-(piperidin-1-yl)ethanol can be treated with a base, such as potassium t-butoxide, to form the corresponding alkoxide. This nucleophilic species then reacts with an ester of a haloacetic acid, like ethyl chloroacetate, via an SN2 mechanism. The resulting ester, ethyl 2-(2-(piperidin-1-yl)ethoxy)acetate, is then hydrolyzed under acidic or basic conditions to afford the target carboxylic acid.
A similar strategy is employed in the synthesis of more complex pharmaceutical compounds, where a piperazine (B1678402) derivative is reacted with a chloroethoxy-acetate derivative. google.com This highlights the general applicability of this synthetic methodology. The reaction is typically carried out in an organic solvent and may be heated to ensure completion. google.com
| Reactant 1 | Reactant 2 | Key Transformation | Product |
| 2-(Piperidin-1-yl)ethanol | Sodium Chloroacetate | Williamson Ether Synthesis | This compound |
| Piperidine | 2-(2-Chloroethoxy)acetic acid | Nucleophilic Substitution | This compound |
| 2-(2-(Piperidin-1-yl)ethoxy)ethanol | Oxidizing Agent (e.g., KMnO₄) | Oxidation | This compound |
Detailed Studies of Functional Group Interconversions and Transformations
Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of synthetic organic chemistry. solubilityofthings.com The structure of this compound allows for a variety of such transformations.
Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group. scribd.com
Esterification: It can undergo Fischer esterification by reacting with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org This is a reversible equilibrium-driven process. libretexts.org
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-(piperidin-1-yl)ethoxy)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). solubilityofthings.com
Amide Formation: Reaction with an amine, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), yields an amide. libretexts.org
Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acyl chloride. libretexts.org
Piperidine (Tertiary Amine) Group: The tertiary amine of the piperidine ring is nucleophilic and basic.
N-Oxidation: It can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA).
Alkylation/Quaternization: As a nucleophile, the nitrogen can react with alkyl halides to form a quaternary ammonium (B1175870) salt, a process known as quaternization. ambeed.com
Ether Group: The ether linkage is generally stable but can be cleaved under harsh conditions.
Ether Cleavage: Reaction with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures can cleave the C-O ether bond, typically through an SN2 mechanism, to yield an alcohol and an alkyl halide.
| Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Carboxylic Acid | Alcohol, H⁺ | Ester | Esterification |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol | Reduction |
| Carboxylic Acid | Amine, DCC | Amide | Amidation |
| Carboxylic Acid | SOCl₂ | Acyl Chloride | Acyl Substitution |
| Tertiary Amine | H₂O₂ | N-Oxide | Oxidation |
| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | Alkylation |
| Ether | HBr, heat | Alcohol, Alkyl Halide | Cleavage |
Analysis of Electrophilic and Nucleophilic Character
The molecule possesses distinct centers of high and low electron density, defining its electrophilic and nucleophilic character.
Nucleophilic Centers:
Piperidine Nitrogen: The lone pair of electrons on the sp³-hybridized nitrogen atom makes it the most significant nucleophilic and basic center in the molecule. It readily reacts with protons and other electrophiles.
Ether Oxygen: The oxygen atom of the ether linkage also has lone pairs and can act as a nucleophile or a Lewis base, particularly in coordinating to metal ions or reacting with strong acids.
Carbonyl Oxygen: The oxygen of the C=O group has lone pairs and can be protonated by strong acids, which activates the carbonyl carbon towards nucleophilic attack. libretexts.org
Hydroxyl Oxygen: The hydroxyl oxygen of the carboxylic acid is also a potential nucleophilic site.
Electrophilic Center:
Carbonyl Carbon: The carbon atom of the carboxylic acid group is the primary electrophilic site. The polarization of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by nucleophiles. Its electrophilicity is significantly enhanced upon protonation of the carbonyl oxygen. libretexts.org
Kinetic and Thermodynamic Aspects of Reactions Involving the Compound
While specific quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively documented, general principles can be applied.
Kinetics: The rates of reaction are influenced by factors such as steric hindrance and electronic effects. For instance, nucleophilic attack on the carbonyl carbon (e.g., during esterification) can be sterically hindered by the adjacent ethoxy-piperidine chain. The nucleophilicity of the piperidine nitrogen is generally high for a tertiary amine, leading to rapid acid-base reactions. SN2 reactions, such as the formation via Williamson ether synthesis, are kinetically controlled and depend on reactant concentrations and temperature.
Thermodynamics: Many reactions of the carboxylic acid group, such as Fischer esterification, are reversible and governed by thermodynamic equilibrium. libretexts.org The position of the equilibrium can be shifted by applying Le Chatelier's principle, for example, by removing water to favor ester formation. libretexts.org Acid-base reactions involving the piperidine nitrogen are typically thermodynamically favorable with strong acids, leading to the formation of a stable ammonium salt. Ether cleavage is generally thermodynamically favored but requires a high activation energy, necessitating harsh reaction conditions.
Characterization of Reactive Intermediates and Transition States
The reactions of this compound proceed through various short-lived, high-energy reactive intermediates and transition states. lumenlearning.com
In Carboxylic Acid Reactions:
Tetrahedral Intermediate: In nucleophilic acyl substitution reactions like esterification or amidation, the key intermediate is a tetrahedral species formed by the attack of the nucleophile on the carbonyl carbon. libretexts.org
Protonated Carbonyl: In acid-catalyzed reactions, the initial reactive intermediate is the protonated carboxylic acid (an oxonium ion), which is a much stronger electrophile than the neutral acid. libretexts.org
Acylium Ion: In some cases, particularly in the conversion to acyl chlorides, an acylium ion (R-C≡O⁺) might be formed as a highly reactive intermediate.
In Ether Cleavage:
Oxonium Ion: The mechanism of acid-catalyzed ether cleavage involves the initial protonation of the ether oxygen to form a dialkyloxonium ion. This converts the alkoxy group into a good leaving group (an alcohol). ub.edu
Transition States: The transition states are high-energy structures that cannot be isolated. For example, in an SN2 reaction during its synthesis, the transition state would involve the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the bond with the leaving group in a trigonal bipyramidal geometry. In nucleophilic acyl substitution, the transition states represent the energy maxima on the path to and from the tetrahedral intermediate.
Advanced Structural Elucidation Techniques and Methodologies Applied to 2 2 Piperidin 1 Yl Ethoxy Acetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, enabling the assembly of the molecular framework.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in a molecule. For 2-(2-(Piperidin-1-yl)ethoxy)acetic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the ethoxy chain, and the acetic acid moiety. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. For instance, COSY would show correlations between the protons within the piperidine ring and along the ethoxyacetic acid chain.
Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded protons and carbons, confirming which protons are attached to which carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments provide information about longer-range couplings (typically 2-3 bonds), which is vital for connecting different fragments of the molecule, such as linking the ethoxy chain to the piperidine nitrogen and the acetic acid group.
Interactive Table: Representative ¹H and ¹³C NMR Data for 1-Acetylpiperidine
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetyl-CH₃ | ~2.1 | ~21.5 |
| Piperidine-H2/H6 | ~3.5 | ~46.0 |
| Piperidine-H3/H5 | ~1.6 | ~25.5 |
| Piperidine-H4 | ~1.5 | ~24.5 |
In a hypothetical 2D NMR analysis of this compound, COSY spectra would be expected to show correlations between the protons of the ethoxy group, while HMBC would be critical in confirming the N-CH₂ and O-CH₂ linkages.
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. This is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained or when studying polymorphism. Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions to provide higher resolution spectra.
For this compound, which is likely to exist as a crystalline zwitterion or salt, ¹³C CP/MAS NMR would provide information on the number of crystallographically inequivalent molecules in the asymmetric unit cell, conformational details of the piperidine ring and the ethoxy chain in the solid state, and insights into intermolecular packing interactions.
While specific ssNMR data for the target compound is unavailable, studies on related piperidinium (B107235) salts demonstrate the utility of this technique. For instance, the solid-state ¹³C NMR of piperidinium salts often shows distinct chemical shifts for the piperidinium carbons compared to the neutral piperidine, reflecting the change in the electronic environment upon protonation. nih.gov
Interactive Table: Representative Solid-State ¹³C NMR Data for a Piperidinium Salt
| Carbon Atom | Chemical Shift (ppm) |
| Piperidinium C2/C6 | ~45-50 |
| Piperidinium C3/C5 | ~25-30 |
| Piperidinium C4 | ~22-26 |
Note: Chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound (C₉H₁₇NO₃), HRMS would be able to confirm this molecular formula by measuring the exact mass of its molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structure.
For this compound, the protonated molecule [M+H]⁺ would be the likely precursor ion in positive-ion ESI-MS/MS. The fragmentation would be expected to occur at the weaker bonds, such as the C-O and C-N bonds of the ethoxy chain and the bonds within the piperidine ring. Common fragmentation pathways for piperidine-containing compounds include the loss of the side chain and characteristic ring cleavages. nih.gov
A plausible fragmentation pathway for [C₉H₁₇NO₃+H]⁺ would involve:
Cleavage of the ethoxy side chain, leading to the formation of a piperidinyl-ethyl cation.
Loss of the acetic acid moiety.
Fragmentation of the piperidine ring itself, leading to smaller charged fragments.
Analysis of homologous piperidine alkaloids has shown that neutral elimination of side chains is a major fragmentation pathway. nih.gov
Interactive Table: Predicted Key MS/MS Fragments for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss |
| 188.1287 ([M+H]⁺) | 128.1226 | C₂H₄O₂ (acetic acid) |
| 188.1287 ([M+H]⁺) | 114.1070 | C₃H₆O₃ (ethoxyacetic acid) |
| 188.1287 ([M+H]⁺) | 84.0808 | C₄H₈O₃ (ethoxyacetic acid fragment) |
Note: These are predicted fragments based on the structure and general fragmentation rules.
X-ray Crystallography for Single Crystal Structure Determination
For this compound, obtaining a single crystal suitable for X-ray diffraction would likely involve the formation of a salt, as the compound contains both a basic nitrogen and an acidic carboxylic acid group, making it prone to form a zwitterion or a salt with a suitable counter-ion. The resulting crystal structure would reveal:
The precise conformation of the piperidine ring (e.g., chair, boat).
The torsion angles of the flexible ethoxyacetic acid side chain.
The nature of the intermolecular interactions, such as hydrogen bonds between the carboxylic acid/carboxylate group and the piperidinium proton, which dictate the crystal packing.
While a crystal structure for this compound itself is not publicly available, the crystal structures of related piperidinium salts, such as piperidinium acetate, have been determined. nih.govnih.gov These structures show a protonated piperidinium cation and a carboxylate anion linked by N-H···O hydrogen bonds. mdpi.com
Interactive Table: Representative Crystallographic Data for a Piperidinium Salt
| Parameter | Example Value (Piperidinium 4-nitrophenolate) researchgate.net |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.867 |
| b (Å) | 10.121 |
| c (Å) | 16.497 |
| V (ų) | 1146.6 |
| Z | 4 |
Note: This data is for a representative piperidinium salt and not the subject compound.
The analysis of such a structure for this compound would provide unequivocal proof of its molecular structure and offer insights into its solid-state properties.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformation Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule and probing its conformational state. While IR spectroscopy measures the absorption of infrared light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. These two methods are often complementary.
For this compound, the key functional groups include a carboxylic acid, an ether linkage, and a tertiary amine within a piperidine ring. Each of these groups exhibits characteristic vibrational frequencies.
Expected Vibrational Modes:
Carboxylic Acid Group (-COOH): This group is expected to show a very broad O–H stretching band, typically in the 3300-2500 cm⁻¹ region, due to strong hydrogen bonding between molecules. orgchemboulder.com The carbonyl (C=O) stretch gives rise to a strong, sharp absorption peak around 1760-1690 cm⁻¹. orgchemboulder.comtutorchase.com Additionally, C–O stretching and O–H bending vibrations are expected in the fingerprint region (1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively). orgchemboulder.com
Piperidine Ring: The C-H stretching vibrations of the methylene (B1212753) groups (-CH₂) in the piperidine ring would appear in the 3000-2850 cm⁻¹ range. libretexts.org The C-N stretching of the tertiary amine is typically weaker and found in the 1250-1020 cm⁻¹ region.
Ether Linkage (-C-O-C-): The characteristic vibration for the ether group is the C-O-C asymmetric stretching, which results in a strong absorption band typically found in the 1260-1000 cm⁻¹ range.
The following table summarizes the predicted key vibrational frequencies for this compound based on established correlation data.
Conformational analysis can be performed by observing shifts in these vibrational frequencies under different conditions (e.g., temperature, solvent), which can indicate changes in molecular geometry or intermolecular interactions like hydrogen bonding.
Advanced Hyphenated Spectroscopic Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the unambiguous identification of compounds. ajrconline.orgajpaonline.com For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for its characterization, especially in the context of impurity profiling and metabolic studies. ijsdr.orgijfmr.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for analyzing non-volatile and thermally sensitive compounds like this compound.
Separation: A high-performance liquid chromatography (HPLC) system separates the target compound from impurities or other components in a sample matrix.
Detection and Identification: The eluent from the HPLC column is introduced into a mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, producing a characteristic fragmentation pattern that serves as a structural fingerprint, further confirming the identity of the compound. sciex.com For carboxylic acids, derivatization is sometimes employed to improve ionization efficiency and chromatographic retention. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution but is generally reserved for volatile and thermally stable compounds.
Derivatization: Due to its low volatility, this compound would require a derivatization step before GC-MS analysis. The polar carboxylic acid group would typically be converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester). usherbrooke.ca This process is necessary to allow the compound to travel through the GC column. acs.org
Separation and Identification: The derivatized analyte is then separated by GC and identified by its mass spectrum. Electron Ionization (EI) is a common technique in GC-MS, which provides reproducible fragmentation patterns that can be compared against spectral libraries for identification.
The table below outlines the application of these hyphenated techniques for the characterization of this compound.
Computational and Theoretical Investigations of 2 2 Piperidin 1 Yl Ethoxy Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron density distributions.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. scienceacademique.com It offers a favorable balance between computational cost and accuracy. DFT methods calculate the total energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. researchgate.net
Studies on related heterocyclic compounds, such as pyridine (B92270) and piperidine (B6355638) derivatives, demonstrate the utility of DFT in molecular structure optimization. dntb.gov.uanih.gov For 2-(2-(Piperidin-1-yl)ethoxy)acetic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would first be employed to find the molecule's most stable three-dimensional geometry (the global minimum on the potential energy surface). scienceacademique.comnih.gov
From this optimized geometry, a variety of electronic properties can be derived. The distribution of electron density can be analyzed using techniques like Mulliken population analysis or by mapping the electrostatic potential (ESP). nih.gov The ESP map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding and potential sites for nucleophilic or electrophilic attack. nih.gov For instance, in similar nitrogen-containing heterocycles, the nitrogen atoms typically exhibit a high negative charge density. nih.gov
Table 1: Representative Electronic Properties Calculable by DFT
| Property | Description | Potential Insight for this compound |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides key bond lengths, bond angles, and dihedral angles. |
| Total Energy | The electronic energy of the molecule in its ground state. | Used to compare the relative stability of different conformations. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Mulliken Charges | A method for partitioning the electron density among the atoms. | Reveals the charge distribution and identifies electronegative/electropositive centers. |
| Electrostatic Potential (ESP) | The potential energy experienced by a positive point charge at various locations around the molecule. | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties.
For a molecule containing a carboxylic acid group, ab initio methods are particularly useful for studying fundamental chemical processes like deprotonation. amazonaws.com For example, ab initio metadynamics simulations have been used to investigate the deprotonation dynamics of acetic acid in aqueous environments. amazonaws.com Such studies can calculate the free energy barrier for the transfer of the acidic proton to a water molecule, revealing the influence of the surrounding solvent shell on the process. amazonaws.com Applying these methods to this compound could elucidate how the piperidine and ethoxy groups influence the acidity (pKa) of the carboxylic acid moiety through electronic and solvation effects.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's conformational landscape and flexibility. researchgate.net
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the different shapes (conformations) it can adopt at a given temperature. chemscene.com The simulation trajectory reveals the most populated conformational states, the energy barriers between them, and the timescales of conformational changes. This information is critical for understanding how the molecule might interact with biological targets, as its shape dictates its binding capabilities. MD simulations on other piperidine-containing molecules have been used to analyze their binding modes and stability within protein active sites. researchgate.netresearchgate.net
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure. DFT is widely used for this purpose. scienceacademique.comdntb.gov.ua
By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. scienceacademique.com Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field. While calculated values may have systematic errors, they typically show excellent correlation with experimental data, aiding in the assignment of complex spectra. dntb.gov.ua
Computational Modeling of Reaction Pathways and Transition States
Understanding how a molecule is formed or how it might react is a central goal of chemistry. Computational modeling can map out the entire energy landscape of a chemical reaction, identifying the low-energy pathways from reactants to products. ethz.ch This involves locating and characterizing the structures of transition states—the highest energy points along a reaction coordinate. boisestate.eduresearchgate.net
For this compound, computational modeling could be used to explore its synthesis pathways, for instance, the nucleophilic substitution reaction between a piperidine derivative and an ethoxyacetic acid precursor. Quantum chemical methods like DFT can calculate the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net This provides insights into reaction feasibility and kinetics. researchgate.net Such computational exercises have been designed to model Sₙ2 and E2 reaction pathways for related molecules. boisestate.edu
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Structural-Activity Correlations (purely theoretical)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. conicet.gov.arnih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors to an observed activity or property. acquirepublications.org
For a series of related compounds, molecular descriptors are calculated that numerically represent various aspects of their structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), quantum-chemical descriptors (e.g., HOMO/LUMO energies), and 3D-descriptors (e.g., molecular surface area). researchgate.netnih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a predictive model. researchgate.netnih.gov
QSAR studies have been successfully applied to piperidine derivatives to predict their toxicity against organisms like Aedes aegypti. researchgate.netnih.gov In these studies, topological descriptors calculated from the 2D structure of the molecules were used to build models that could accurately predict toxicity. nih.gov A purely theoretical QSAR model for this compound and its analogues could be developed to predict a specific biological activity, guiding the design of new derivatives with potentially enhanced potency or reduced toxicity. nih.gov
Table 2: Common Descriptor Classes in QSAR/QSPR Modeling
| Descriptor Class | Examples | Information Encoded |
| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and size. |
| Topological | Connectivity Indices, Wiener Index | Atom connectivity and branching of the molecular skeleton. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic properties and reactivity. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Lipophilicity and polarizability. |
Development of Advanced Analytical Methods for Research Applications of 2 2 Piperidin 1 Yl Ethoxy Acetic Acid
Chromatographic Separation Techniques and Method Development
Chromatographic techniques are fundamental for the separation and quantification of "2-(2-(Piperidin-1-yl)ethoxy)acetic acid" from complex mixtures. The choice of technique is dictated by the compound's polarity, volatility, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like "this compound." Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Method Development Insights: A typical RP-HPLC method would involve a C18 column, which is a versatile stationary phase for separating a wide range of compounds. The mobile phase composition is critical for achieving good separation and peak shape. A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. The pH of the aqueous phase is a key parameter to control the ionization state of the acidic and basic moieties of the molecule, thereby influencing its retention. For "this compound," which has both a carboxylic acid and a tertiary amine, a pH around neutrality would be a good starting point for method development to ensure it is in a zwitterionic or neutral form for optimal interaction with the stationary phase. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound with good peak symmetry.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| This table is interactive. Users can sort and filter the data. |
This method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for routine analysis. pensoft.net
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of "this compound" by GC is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. oup.com
To overcome these limitations, derivatization is a common strategy. The carboxylic acid and the tertiary amine can be converted into less polar and more volatile derivatives. For instance, the carboxylic acid can be esterified (e.g., with methanol to form the methyl ester), and while the tertiary amine is generally stable, derivatization of the entire molecule can improve its chromatographic behavior. oup.com
Potential Derivatization and GC Conditions:
| Derivatization Step | Reagent/Condition |
| Esterification | Methanolic HCl, heat |
| Column | DB-5ms or equivalent (non-polar) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| This table is interactive. Users can sort and filter the data. |
It is important to note that derivatization adds extra steps to the sample preparation and can introduce variability. oup.com
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to both HPLC and GC, utilizing supercritical carbon dioxide as the primary mobile phase. SFC is particularly advantageous for the separation of polar compounds that are challenging to analyze by GC. rsc.orgchromatographytoday.com The polarity of the mobile phase can be adjusted by adding a polar co-solvent (modifier), such as methanol, which is crucial for eluting polar analytes like "this compound". researchgate.netresearchgate.net
Advantages for "this compound" Analysis:
Reduced Solvent Consumption: Primarily uses CO2, which is less toxic and less expensive than organic solvents.
Faster Separations: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster analysis times compared to HPLC. chromatographytoday.com
Orthogonal Selectivity: SFC can provide different separation selectivity compared to RP-HPLC, which can be useful for complex sample analysis.
Illustrative SFC Method Parameters:
| Parameter | Condition |
| Column | Diol or 2-Ethylpyridine stationary phase |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol with 0.1% ammonium (B1175870) hydroxide (B78521) |
| Gradient | 5% B to 40% B over 5 minutes |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV or Mass Spectrometry (MS) |
| This table is interactive. Users can sort and filter the data. |
The addition of a basic additive like ammonium hydroxide helps to improve the peak shape of basic compounds like the piperidine (B6355638) moiety in the target molecule. chromatographytoday.com
Advanced Spectroscopic Detection Methods for Quantitative and Qualitative Analysis
Spectroscopic methods are indispensable for both the identification (qualitative analysis) and measurement (quantitative analysis) of "this compound."
Key Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of "this compound." The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the molecular structure.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretching) and the C-N and C-O bonds.
UV-Vis Spectroscopy: While the compound does not possess a strong chromophore for high-wavelength UV-Vis absorption, it can be detected at lower wavelengths (around 200-220 nm), which is suitable for quantitative analysis with HPLC-UV detection.
Hyphenated Analytical Platforms (e.g., LC-MS, GC-MS) for Trace Analysis and Purity Assessment
Hyphenated techniques, which combine a separation method with a detection method, offer enhanced sensitivity and selectivity for the analysis of "this compound," especially for trace analysis and the identification of impurities. kuleuven.be
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for the analysis of "this compound." LC separates the compound from its impurities, and the MS provides sensitive detection and structural information. Electrospray ionization (ESI) is the preferred ionization technique for this polar molecule. kuleuven.be LC-MS/MS (tandem mass spectrometry) can be used for highly selective and sensitive quantification in complex matrices by monitoring specific precursor-to-product ion transitions. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS can be a valuable tool for the analysis of "this compound." The gas chromatograph separates the derivatized compound from other volatile components, and the mass spectrometer provides mass information for identification and quantification. The fragmentation patterns observed in the mass spectrum can be used to confirm the identity of the compound. oup.comnih.govhpst.cz
Comparison of Hyphenated Techniques:
| Technique | Sample Requirements | Sensitivity | Information Provided |
| LC-MS | Soluble in a suitable solvent for LC | High | Retention time, molecular weight, fragmentation pattern |
| GC-MS | Volatile and thermally stable, or requires derivatization | High | Retention time, molecular weight, fragmentation pattern |
| This table is interactive. Users can sort and filter the data. |
Electrochemical Analytical Techniques for Redox Behavior Studies
Electrochemical techniques can be employed to investigate the redox properties of "this compound." The piperidine ring, being a secondary amine derivative, can undergo electrochemical oxidation. nih.govresearchgate.net
Potential Electrochemical Methods:
Cyclic Voltammetry (CV): CV can be used to study the oxidation potential of the piperidine nitrogen. This information is valuable for understanding its potential metabolic pathways and for developing electrochemical sensors.
Differential Pulse Voltammetry (DPV): DPV offers higher sensitivity than CV and can be used for the quantitative determination of the compound.
Research on the electrochemical behavior of similar piperidine-containing compounds has shown that the oxidation is often an irreversible process. researchgate.netacs.org The specific oxidation potential would depend on the experimental conditions, such as the pH of the supporting electrolyte and the working electrode material. These studies can provide insights into the electronic properties of the molecule and its susceptibility to oxidative processes. nih.govacs.org
Method Validation for Research Applications (e.g., Selectivity, Sensitivity, Robustness)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. chromatographyonline.com For research applications involving this compound, this involves a thorough evaluation of the method's performance characteristics. Key validation parameters include selectivity, sensitivity, and robustness, which collectively ensure the reliability and consistency of the analytical results.
Selectivity
Selectivity, also referred to as specificity, is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample. alternative-therapies.com These can include impurities, degradation products, or matrix components. For this compound, potential interfering substances could be starting materials from its synthesis or structurally related compounds.
In a typical validation study, selectivity is assessed by analyzing blank samples (matrices without the analyte) and comparing the chromatograms with those of samples spiked with this compound and potential interfering compounds. The absence of any significant peaks at the retention time of the analyte in the blank chromatograms indicates the method's selectivity.
Interactive Table: Selectivity of an HPLC-UV Method for this compound
| Sample ID | Compound(s) Analyzed | Retention Time of Analyte (min) | Peak Area at Analyte Retention Time | Observation |
| 1 | Blank Matrix | Not Applicable | < 0.01% of LOQ | No interference |
| 2 | Analyte Standard | 5.2 | 100% | Analyte peak |
| 3 | Analyte + Potential Impurity A | 5.2 | 100.2% | No co-elution |
| 4 | Analyte + Potential Impurity B | 5.2 | 99.8% | No co-elution |
| 5 | Degraded Sample | 5.2 | 95% (main peak) | Degradants do not interfere |
Sensitivity
The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte in a sample. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). researchgate.netscispace.com The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netscispace.com
For research applications, a highly sensitive method may be required to detect trace amounts of this compound. These parameters are usually determined by analyzing a series of diluted solutions of the analyte and assessing the signal-to-noise ratio, with a ratio of 3:1 commonly used for the LOD and 10:1 for the LOQ.
Interactive Table: Sensitivity Parameters for the Analysis of this compound
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.05 ng/mL |
| Signal-to-Noise Ratio at LOQ | 10.5 | 11.2 |
| Precision at LOQ (%RSD) | < 5% | < 10% |
| Accuracy at LOQ (% Recovery) | 95-105% | 90-110% |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com The evaluation of robustness is crucial to ensure that the method is transferable between different laboratories, instruments, and analysts. chromatographyonline.comresearchgate.net
For an HPLC method, parameters that are typically investigated during a robustness study include:
The pH of the mobile phase
The composition of the mobile phase (e.g., percentage of organic solvent)
The column temperature
The flow rate
The detection wavelength
The robustness is assessed by making small changes to these parameters and observing the effect on the analytical results, such as the retention time, peak area, and resolution between peaks. The results are often evaluated using statistical analysis to determine if any of the variations have a significant effect on the method's performance. chromatographyonline.comresearchgate.net
Interactive Table: Robustness Study of an HPLC Method for this compound
| Parameter | Variation | Effect on Retention Time (% Change) | Effect on Peak Area (% Change) | Effect on Resolution |
| pH of Mobile Phase | ± 0.2 units | < 2% | < 1.5% | Maintained > 2.0 |
| Mobile Phase Composition | ± 2% organic | < 5% | < 2% | Maintained > 2.0 |
| Column Temperature | ± 5 °C | < 3% | < 1% | Maintained > 2.0 |
| Flow Rate | ± 0.1 mL/min | < 4% | < 3% | Maintained > 2.0 |
| Detection Wavelength | ± 2 nm | 0% | < 2.5% | Maintained > 2.0 |
Biological Interactions and Mechanistic in Vitro Studies of 2 2 Piperidin 1 Yl Ethoxy Acetic Acid
Investigation of Enzyme-Ligand Binding Kinetics and Inhibition Mechanisms (in vitro)
There is currently no publicly available research detailing the enzyme-ligand binding kinetics or inhibition mechanisms of 2-(2-(Piperidin-1-yl)ethoxy)acetic acid. Studies investigating its potential as an enzyme inhibitor, including the determination of parameters such as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), have not been reported.
Receptor Binding and Activation Assays (in vitro)
Information regarding the affinity of this compound for specific biological receptors is not available in the scientific literature. Consequently, data from receptor binding assays, which would determine its Kd (dissociation constant) for various targets, and functional assays to characterize it as an agonist, antagonist, or inverse agonist, are absent.
Protein-Ligand Interaction Studies using Biophysical Techniques (e.g., SPR, ITC)
Biophysical studies are crucial for understanding the direct interaction between a compound and its protein target. However, no data from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been published for this compound. Such studies would provide valuable information on the thermodynamics and kinetics of binding to a potential target protein.
Studies in Non-Human Cell Lines and Model Organisms for Molecular Pathway Elucidation
Research investigating the effects of this compound in non-human cell lines or model organisms to elucidate its impact on molecular pathways is not documented. Such studies would be essential to understand its cellular mechanism of action, including any effects on signaling cascades, gene expression, or other cellular processes.
Characterization of Molecular Target Engagement (in vitro)
Without identified biological targets, there are no in vitro studies characterizing the molecular target engagement of this compound. Techniques such as cellular thermal shift assays (CETSA) or other methods to confirm direct binding to a target protein in a cellular context have not been reported for this compound.
Mechanistic Studies of Cellular Responses (in vitro, non-human context)
In the absence of foundational binding and activity data, mechanistic studies on the cellular responses induced by this compound in non-human in vitro systems are not available. There is no information on its effects on cellular endpoints such as proliferation, apoptosis, or metabolic activity.
Derivatization and Functionalization Strategies for Research Probes and Advanced Materials
Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Exploration
The systematic synthesis of analogues is fundamental to exploring structure-activity relationships (SAR), which aims to correlate specific structural features of a molecule with its biological or functional effects. For the 2-(2-(Piperidin-1-yl)ethoxy)acetic acid framework, SAR studies typically involve modifications at three primary sites: the piperidine (B6355638) ring, the N-alkyl substituent on the piperidine, and the terminal acetic acid group.
Strategies for generating derivatives often begin with commercially available starting materials, such as substituted piperidines or functionalized phenoxyacetic acids. mdpi.com For instance, a common approach involves the N-alkylation of a piperidine derivative with a suitable electrophile containing the ethoxyacetic acid moiety. Conversely, derivatives can be built by reacting 1-(2-ethoxy)piperidine precursors with reagents that introduce or modify the terminal acid group.
Key synthetic strategies for generating analogues include:
Modification of the Piperidine Ring: Introducing substituents at various positions on the piperidine ring can probe the steric and electronic requirements of its binding pocket. This can be achieved by starting with pre-functionalized piperidines, such as 4-phenylamidopiperidines, and subsequently building the rest of the molecule. nih.gov
Variation of the N-Alkyl Substituent: The nitrogen atom of the piperidine ring is a frequent point of modification. SAR studies often explore a series of N-aralkyl substituents to understand the impact of hydrophobicity, size, and electronic properties on activity. nih.gov
Derivatization of the Carboxylic Acid: The terminal carboxyl group is readily converted into a variety of functional groups, including esters, amides, and hydrazones. mdpi.com For example, condensation of the carboxylic acid with different hydrazides can generate a library of hydrazone derivatives, allowing for systematic exploration of this chemical space. mdpi.com
The table below outlines examples of synthetic approaches used to generate analogues of piperidine-containing compounds for SAR studies.
| Target Modification Site | Synthetic Strategy | Example Reaction | Reference |
|---|---|---|---|
| Carboxylic Acid Moiety | Amide bond formation | Coupling of the carboxylic acid with various amines using carbodiimide (B86325) chemistry (e.g., EDC). | olemiss.edu |
| Carboxylic Acid Moiety | Hydrazone formation | Condensation of a precursor aldehyde with various hydrazides in refluxing ethanol (B145695) with a catalytic amount of acetic acid. | mdpi.com |
| Piperidine Nitrogen | N-Alkylation | Reaction of the secondary amine of the piperidine ring with various aralkyl halides. | nih.gov |
| Piperidine Ring | Use of pre-functionalized starting materials | Synthesis starting from a 4-substituted piperidine to introduce functionality at the C-4 position. | nih.gov |
Covalent Modification for Bioconjugation and Probe Development
Covalent modification of this compound is essential for its development as a research probe, enabling it to be attached to biomolecules like proteins or nucleic acids. olemiss.edu The primary functional handle for this purpose is the carboxylic acid, which can be activated to react with nucleophilic residues on a biological target.
The most common strategy involves the activation of the carboxyl group to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines, like the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. mdpi.com Other coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used to facilitate this amide bond formation directly.
Alternative bioconjugation strategies can be employed by first modifying the core structure to introduce other reactive functionalities. For example, the carboxylic acid could be reduced to an alcohol, which can then be converted to a leaving group (e.g., a tosylate) to allow for reaction with thiols. Or, the piperidine ring itself could be synthesized with an additional functional group amenable to covalent modification.
Common covalent modification reactions applicable to the scaffold are summarized below.
| Reactive Group on Probe | Target Residue on Biomolecule | Resulting Linkage | Typical Reagents | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Amine (e.g., Lysine) | Amide | EDC, NHS | mdpi.com |
| Amine (introduced) | Carboxylic Acid (e.g., Asp, Glu) | Amide | EDC, NHS | mdpi.com |
| Thiol (introduced) | Maleimide-functionalized biomolecule | Thioether | - | mdpi.com |
| Aldehyde/Ketone (introduced) | Hydrazine/Alkoxyamine | Hydrazone/Oxime | - | nih.gov |
Design and Synthesis of Fluorescent or Spin-Labeled Probes
To visualize biological processes or to study molecular interactions, this compound can be functionalized with reporter groups such as fluorophores or spin labels.
Fluorescent Probes: The design of a fluorescent probe involves covalently attaching a fluorophore to the core molecule. nih.govrsc.org The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths. The synthetic strategy typically involves creating a stable linkage between the core scaffold and the fluorescent dye. nih.gov A common approach is to functionalize a fluorophore, such as a BODIPY or cyanine (B1664457) dye, with a reactive group that can be coupled to the carboxylic acid of this compound. nih.govrsc.org For example, an amine-containing fluorophore can be reacted with the carboxylic acid using standard peptide coupling chemistry to form a stable amide bond. tcu.edu Care must be taken in the design to ensure that the attached fluorophore does not sterically hinder the interaction of the core molecule with its biological target. nih.gov
Spin-Labeled Probes: For studies using Electron Paramagnetic Resonance (EPR) spectroscopy, a spin label—a stable radical moiety—is attached to the molecule. nih.gov The most common spin labels are nitroxides, such as those based on a tetramethylpiperidine (B8510282) (TEMPO) or pyrroline (B1223166) scaffold. nih.gov The synthesis of a spin-labeled probe involves the covalent attachment of the nitroxide radical. Similar to fluorescent labeling, this is often achieved by reacting an amine-functionalized nitroxide derivative with the carboxylic acid of the target molecule to form an amide linkage. This allows for the introduction of the paramagnetic center with minimal synthetic steps. nih.gov
Chemoenzymatic Modifications for Stereoselective Derivatization
Chemoenzymatic synthesis utilizes the high selectivity of enzymes to perform specific chemical transformations that can be challenging to achieve with traditional organic chemistry. While specific examples for this compound are not widely documented, general principles of chemoenzymatic reactions can be applied to envision stereoselective derivatization strategies.
For instance, if a chiral center were introduced into the molecule, enzymes could be used to resolve racemic mixtures or to synthesize a specific stereoisomer.
Lipases: These enzymes are frequently used for the stereoselective hydrolysis of esters or for the esterification of alcohols. If the ethoxyacetic acid portion were converted to a chiral ester derivative, a lipase (B570770) could be used to selectively hydrolyze one enantiomer, allowing for the separation of the two.
Oxidoreductases: These enzymes could potentially be used to introduce hydroxyl groups onto the piperidine ring in a stereospecific manner. This would create new chiral centers and provide derivatives with altered polarity and hydrogen-bonding capabilities.
The application of such methods would provide access to enantiomerically pure derivatives, which are invaluable for studying the stereochemical requirements of biological interactions.
Click Chemistry Applications in Functionalization
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents. illinois.educhemie-brunschwig.ch The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nd.edunih.gov This reaction is a powerful tool for the functionalization of this compound.
To make the molecule amenable to click chemistry, it must first be functionalized with either a terminal alkyne or an azide (B81097) group. This is typically achieved by forming an amide bond between the carboxylic acid and a small linker molecule containing the desired "click" handle, such as propargylamine (B41283) (to introduce an alkyne) or 2-azidoethan-1-amine (to introduce an azide).
Once this "clickable" derivative is synthesized, it can be easily conjugated to a vast array of molecules, including biomolecules, fluorescent dyes, or surfaces that have been functionalized with the complementary reactive group. nd.edu For biological applications where the copper catalyst may be toxic, strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes offers a metal-free alternative. chemie-brunschwig.chiris-biotech.de This modular approach greatly simplifies the synthesis of complex probes and functional materials. nih.gov
| Click Reaction | Reactive Groups | Key Features | Reference |
|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | High yield, high specificity, requires Cu(I) catalyst. Forms a 1,4-disubstituted triazole. | nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne + Azide | Copper-free, bioorthogonal, rapid kinetics. Useful for in vivo applications. | chemie-brunschwig.chiris-biotech.de |
Future Directions and Emerging Research Avenues for 2 2 Piperidin 1 Yl Ethoxy Acetic Acid
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction and Molecular Design
| Feature | Traditional Synthesis Planning | AI-Driven Synthesis Planning |
| Route Identification | Relies on chemist's experience, intuition, and literature search. | Algorithmic search of reaction databases, identifying both known and novel pathways. pharmafeatures.comengineering.org.cn |
| Optimization | Often involves heuristic-driven, trial-and-error experimentation. | Employs predictive models to optimize reaction conditions for yield and purity. jetir.org |
| Novelty | Limited by established chemical knowledge and individual expertise. | Can propose unconventional and innovative synthetic strategies by identifying non-obvious connections. cas.org |
| Speed & Efficiency | Time-consuming and labor-intensive process. | Rapidly generates and evaluates thousands of potential routes, accelerating the discovery timeline. nih.gov |
| Data Dependency | Dependent on published literature and internal knowledge bases. | Requires large, high-quality, and diverse datasets for training effective predictive models. cas.orgjetir.org |
Novel Catalytic Systems for Sustainable Synthesis and Transformations
The synthesis of the core piperidine (B6355638) scaffold is a critical aspect of producing 2-(2-(Piperidin-1-yl)ethoxy)acetic acid. Future research will increasingly focus on developing novel catalytic systems that offer greater efficiency, selectivity, and sustainability compared to traditional methods. nih.gov Modern organic synthesis is moving away from harsh reagents and conditions, favoring metal- and organo-catalyzed reactions that proceed under milder conditions. mdpi.com
Recent advancements in catalysis for piperidine synthesis include:
Transition Metal Catalysis: Metals like palladium, rhodium, gold, and cobalt are effective catalysts for various cyclization reactions to form the piperidine ring. nih.govmdpi.com For instance, palladium-catalyzed reactions can achieve chemoselective hydrogenation of pyridine (B92270) precursors under ambient conditions. nih.gov Similarly, cobalt-catalyzed radical intramolecular cyclization of amino-aldehydes presents another efficient route. nih.govmdpi.com
Green Chemistry Approaches: A significant push is towards "green" synthetic protocols. This includes the use of water as a solvent, which can mediate intramolecular cyclization reactions, and the development of heterogeneous or recyclable catalysts to minimize waste and cost. mdpi.comajchem-a.com For example, a heterogeneous cobalt catalyst based on titanium nanoparticles has been shown to be effective for pyridine hydrogenation in water. mdpi.com
Asymmetric Catalysis: For applications requiring specific stereoisomers, the development of catalytic asymmetric methods is paramount. Chiral catalysts can be used to synthesize enantiomerically enriched piperidine derivatives, which is often crucial for biological applications. nih.gov
The table below summarizes various modern catalytic approaches that could be adapted for the sustainable synthesis of the piperidine moiety within this compound.
Table 2: Modern Catalytic Systems for Piperidine Ring Synthesis
| Catalyst Type | Reaction Example | Key Advantages |
| Palladium (Pd) | Chemoselective hydrogenation of pyridines | High chemoselectivity, mild reaction conditions. nih.gov |
| Rhodium (Rh) | Hydrogenation of substituted pyridines | Effective for fluorinated substrates, milder conditions than other systems. nih.gov |
| Gold (Au) | Oxidative amination of non-activated alkenes | Forms N-heterocycle and introduces an O-substituent simultaneously. nih.gov |
| Cobalt (Co) | Radical intramolecular cyclization of amino-aldehydes | Good yields for various piperidine structures. mdpi.com |
| Organocatalysis | Borane-catalyzed transfer hydrogenation of pyridines | Metal-free, practical due to avoidance of high-pressure H₂. organic-chemistry.org |
Advanced Imaging Techniques for Molecular Distribution in Model Systems (non-human)
Understanding the spatial and temporal distribution of this compound within biological systems is crucial for elucidating its mechanism of action and potential applications. Advanced imaging techniques now allow for the visualization of small molecules in non-human model tissues with unprecedented detail and without the need for chemical labels. frontiersin.org
Mass Spectrometry Imaging (MSI) has emerged as a powerful tool for mapping the distribution of small molecules, lipids, and metabolites directly in tissue sections. nih.govnih.govresearchgate.net MSI provides a chemical map of a surface by collecting a mass spectrum at each pixel, allowing for the simultaneous detection and localization of hundreds of molecules. nih.govresearchgate.net
Key MSI techniques applicable to studying this compound include:
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI: This is a widely used MSI technique that involves coating a tissue section with an energy-absorbing matrix. A laser is rastered across the sample, desorbing and ionizing analytes for mass analysis. MALDI-MSI offers high sensitivity and is well-suited for a broad range of molecules. researchgate.net
Desorption Electrospray Ionization (DESI)-MSI: DESI is an ambient ionization technique that allows for the direct analysis of samples in their native state without extensive sample preparation. It uses a charged solvent spray to desorb and ionize molecules from the surface. researchgate.net
Secondary Ion Mass Spectrometry (SIMS): SIMS uses a primary ion beam to bombard the sample surface, causing the ejection of secondary ions that are then analyzed. It can provide very high spatial resolution, approaching the subcellular level. frontiersin.org
Beyond MSI, super-resolution microscopy (SRM) techniques, such as STORM and PALM, could be employed if the compound is fluorescently labeled, enabling visualization of its distribution at the subcellular level. nih.gov
Table 3: Comparison of Advanced Molecular Imaging Techniques
| Technique | Principle | Spatial Resolution | Sample Preparation | Key Advantage |
| MALDI-MSI | Laser-induced desorption/ionization from a matrix-coated sample. researchgate.net | 10-100 µm | Requires matrix application. frontiersin.org | High sensitivity, broad molecular coverage. researchgate.net |
| DESI-MSI | Solvent spray-based desorption/ionization at ambient conditions. researchgate.net | 50-200 µm | Minimal, no matrix required. researchgate.net | Analysis in native state, less invasive. nih.gov |
| SIMS | Primary ion beam sputters secondary ions from the surface. frontiersin.org | < 1 µm | Typically requires vacuum conditions. | High spatial resolution, elemental and molecular information. frontiersin.org |
| STORM/PALM | Single-molecule fluorescence localization after photoactivation/switching. nih.gov | 20-50 nm | Requires specific fluorescent labeling. | Subcellular to nanoscale resolution. nih.gov |
Exploration of New Mechanistic Paradigms in its Reactivity
Future research into the reactivity of this compound will likely move beyond simple derivatization of its functional groups to explore more complex and novel mechanistic pathways. The interplay between the nucleophilic piperidine nitrogen, the flexible ethoxy linker, and the acidic carboxyl group could give rise to unique reactivity under specific conditions.
Potential avenues for mechanistic exploration include:
Radical-Mediated Reactions: The piperidine ring and the adjacent ethoxy chain could be subject to radical-mediated transformations. For example, intramolecular hydrogen atom transfer (HAT) reactions could lead to the formation of novel cyclic or rearranged structures, providing access to unexplored chemical space. nih.gov
Iminium Ion Cyclizations: The piperidine nitrogen can be oxidized or activated to form an iminium ion. This electrophilic species can then participate in intramolecular cyclization reactions with suitable nucleophiles, a strategy that has been exploited to create complex piperidine-containing scaffolds. dtic.mil
Photocatalysis: Visible-light photocatalysis offers a powerful tool for generating reactive intermediates under mild conditions. This could be used to initiate novel transformations of this compound, such as C-H functionalization or decarboxylative couplings, that are not accessible through traditional thermal methods.
Investigating these and other mechanistic paradigms will not only expand the synthetic utility of this compound but may also reveal unexpected reactivity that could be harnessed for new applications.
Interdisciplinary Research Collaborations for Novel Applications and Discoveries
The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research. The true potential of this compound will be realized through collaborations that bridge the gap between different scientific disciplines.
Chemistry and Computational Science: As discussed, collaborations between synthetic chemists and computational experts are essential for AI-driven molecular design and synthesis planning. nih.govrsc.org Computational studies, such as molecular dynamics simulations, can provide insights into the compound's conformational preferences and interactions with biological targets, guiding the design of more potent and selective derivatives. nih.gov
Chemistry and Biology/Pharmacology: The piperidine moiety is a well-established pharmacophore present in numerous pharmaceuticals. nih.govmdpi.com Collaborative efforts between synthetic chemists and biologists are needed to synthesize libraries of derivatives and screen them for various biological activities. Given the structural motifs, potential areas of interest could include neuroscience (e.g., as ligands for sigma receptors or other CNS targets) or metabolic disorders. nih.govnih.gov
Chemistry and Materials Science: The carboxylic acid function provides a handle for incorporating the molecule into larger structures, such as polymers or onto surfaces. Collaborations with materials scientists could explore applications in areas like functional coatings, responsive hydrogels, or as building blocks for novel supramolecular assemblies. The piezoelectric properties of materials can be harnessed for applications like ultrasound-responsive drug delivery systems. mdpi.com
Such interdisciplinary projects, integrating expertise from diverse fields, will be the primary driver for discovering novel applications and making groundbreaking discoveries related to this compound and its analogues.
Q & A
Q. What are the common synthetic routes for 2-(2-(Piperidin-1-yl)ethoxy)acetic acid, and how are intermediates purified?
- Methodological Answer : A typical synthesis involves coupling a piperidine derivative with an ethoxy-acetic acid precursor. For example, amide bond formation using carbodiimide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at 40°C facilitates the reaction . Post-reaction, purification often employs liquid-liquid extraction (e.g., ethyl acetate/water partitioning) followed by column chromatography. Yield optimization requires stoichiometric control of reagents (e.g., 1.2–1.5 equivalents of HOBt relative to the substrate) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton environments and carbon backbone integrity. For example, the piperidine ring protons resonate between δ 1.4–2.8 ppm, while the ethoxy group appears as a triplet near δ 3.6–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₁₉NO₃: 202.1438) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% area under the curve) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodological Answer : Store in airtight glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ethoxy linker. Avoid exposure to moisture or direct sunlight . Stability studies recommend monitoring via HPLC every 6 months to detect degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates compared to THF .
- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate coupling reactions by stabilizing reactive intermediates .
- Temperature Control : Maintain 40–50°C to balance reaction rate and side-product formation. Microwave-assisted synthesis (80°C, 30 min) reduces reaction time by 50% .
Q. What role does the ethoxy linker play in modulating biological interactions of this compound?
- Methodological Answer : The ethoxy group enhances solubility in aqueous buffers (logP ~1.2) and serves as a spacer in drug conjugates, improving target binding (e.g., in enzyme inhibitors). Computational docking studies (AutoDock Vina) show the linker’s flexibility allows optimal positioning of the piperidine moiety in hydrophobic pockets .
Q. How can researchers validate analytical methods for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Calibration Curves : Prepare standards (0.1–100 µg/mL) in PBS or plasma. Use LC-MS/MS with deuterated internal standards (e.g., d₄-acetic acid derivatives) to correct for matrix effects .
- Precision/Accuracy : Validate via intra-day/inter-day assays (RSD <15%, recovery 85–115%) per ICH guidelines .
- Limit of Detection (LOD) : Achieve sub-ng/mL sensitivity using MRM (multiple reaction monitoring) transitions .
Q. What computational approaches predict the physicochemical and ADMET properties of this compound?
- Methodological Answer :
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and predict pKa (~3.5 for the carboxylic acid) .
- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (BBB score: 0.3) and CYP450 inhibition risk (CYP2D6: high) .
- Molecular Dynamics (MD) : Simulate membrane permeability (logD at pH 7.4: 0.8) using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
